molecular formula C9H18N2O4 B557166 BOC-D-DAB-OH CAS No. 80445-78-9

BOC-D-DAB-OH

Cat. No.: B557166
CAS No.: 80445-78-9
M. Wt: 218.25 g/mol
InChI Key: MDCPCLPRWLKUIQ-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BOC-D-DAB-OH: is a derivative of the amino acid butyric acid, where the hydrogen atoms at positions 2 and 4 are replaced by amino groups. This compound is often used in peptide synthesis due to its unique properties and protective groups.

Mechanism of Action

Target of Action

Boc-D-2,4-diaminobutyric acid primarily targets the enzyme GABA transaminase . This enzyme plays a crucial role in the conversion of GABA back to glutamate .

Mode of Action

The compound acts as an inhibitor of GABA transaminase . When the enzyme is inhibited, the conversion of GABA back to glutamate cannot occur, leading to elevated levels of GABA . It has also been observed that 2,4-diaminobutyric acid is a GABA reuptake inhibitor .

Biochemical Pathways

The primary biochemical pathway affected by Boc-D-2,4-diaminobutyric acid is the GABAergic pathway . By inhibiting GABA transaminase, the compound disrupts the normal conversion of GABA to glutamate, leading to an increase in GABA levels . This can have downstream effects on neural signaling and neurotransmission.

Pharmacokinetics

It’s known that the compound is a white crystalline powder with a melting point of 201-205 °c and a boiling point of 388238ºC at 760 mmHg . It’s recommended to store the compound at 2-8°C .

Result of Action

The inhibition of GABA transaminase and the subsequent increase in GABA levels can have significant effects at the molecular and cellular levels . Elevated GABA levels can affect neural signaling and potentially lead to changes in mood, anxiety levels, and other neurological effects.

Action Environment

The action, efficacy, and stability of Boc-D-2,4-diaminobutyric acid can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, as it’s recommended to store the compound at 2-8°C . Furthermore, the compound’s efficacy may be influenced by the presence of other compounds or conditions within the body, although more research is needed to fully understand these interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of BOC-D-DAB-OH typically involves the reaction of tert-butoxycarbonyl-D-aminobutyric acid with 2,4-diaminobutyric acid in an appropriate solvent. The reaction conditions often include the use of a base to facilitate the reaction and subsequent purification steps to isolate the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve optimized reaction conditions and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: BOC-D-DAB-OH undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

BOC-D-DAB-OH has a wide range of applications in scientific research:

    Chemistry: Used in peptide synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and protein interactions.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors.

    Industry: Utilized in the production of specialized chemicals and materials

Comparison with Similar Compounds

  • L-2,4-diaminobutyric acid
  • D-2,4-diaminobutyric acid dihydrochloride
  • Nalpha-Fmoc-Ngamma-Boc-L-2,4-diaminobutyric acid

Comparison: BOC-D-DAB-OH is unique due to its protective Boc group, which makes it particularly useful in peptide synthesis. This protective group can be selectively removed under mild conditions, allowing for the synthesis of complex peptides without unwanted side reactions .

Properties

IUPAC Name

(2R)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-6(4-5-10)7(12)13/h6H,4-5,10H2,1-3H3,(H,11,14)(H,12,13)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCPCLPRWLKUIQ-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427334
Record name Boc-D-2,4-diaminobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80445-78-9
Record name Boc-D-2,4-diaminobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BOC-D-DAB-OH
Reactant of Route 2
Reactant of Route 2
BOC-D-DAB-OH
Reactant of Route 3
Reactant of Route 3
BOC-D-DAB-OH
Reactant of Route 4
BOC-D-DAB-OH
Reactant of Route 5
BOC-D-DAB-OH
Reactant of Route 6
BOC-D-DAB-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.